molecular formula C29H20ClNO3 B560083 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid CAS No. 1273323-67-3

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

カタログ番号 B560083
CAS番号: 1273323-67-3
分子量: 465.9
InChIキー: BPBOVHROVFJFAH-CYYJNZCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.

科学的研究の応用

YLF-466D: Comprehensive Analysis of Scientific Research Applications

1. Activation of AMP-Activated Protein Kinase (AMPK) YLF-466D is an orally bioavailable activator of AMPK, which plays a crucial role in regulating cellular energy homeostasis. It activates AMPK at a concentration of 150 µM in platelets, indicating its potential in managing energy-related metabolic processes .

Antiplatelet Therapy: The compound has been shown to inhibit platelet aggregation induced by thrombin, ADP, and collagen, with IC50 values of 84, 55, and 87 µM respectively. This suggests that YLF-466D could be used in antiplatelet therapy, although further in vivo and clinical validation is needed .

Diabetes Management: YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and has been shown to improve glucose tolerance in mouse models of diabetes at a dose of 150 mg/kg. This points to its application in diabetes management through the modulation of glucose levels .

Whole Blood Aggregation Inhibition: The compound also inhibits the aggregation of whole blood, which is a critical factor in the prevention of thrombotic events. This property further supports its potential use in antiplatelet and anticoagulant therapies .

AMPK Phosphorylation Induction: YLF-466D effectively stimulates AMPK as indicated by phosphorylation at Thr172. This activation correlates with its capacity to suppress aggregation induced by various agonists such as thrombin, ADP, and collagen, highlighting its role in signal transduction pathways related to cellular stress responses .

特性

IUPAC Name

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOVHROVFJFAH-CYYJNZCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of YLF-466D in relation to its antiplatelet effects?

A1: The research paper "Antiplatelet effect of a newly developed AMP-activated protein kinase activator YLF-466D" [] investigates the compound's role as an AMPK activator. While the abstract doesn't provide specific details on downstream effects, it suggests that YLF-466D exerts its antiplatelet effects by activating AMPK. Further research is needed to elucidate the precise molecular mechanisms involved in this process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。